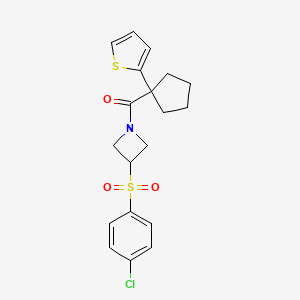

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3S2/c20-14-5-7-15(8-6-14)26(23,24)16-12-21(13-16)18(22)19(9-1-2-10-19)17-4-3-11-25-17/h3-8,11,16H,1-2,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUVOJHEGDZINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an azetidine ring and a sulfonyl group attached to a chlorophenyl moiety, along with a cyclopentyl group substituted with a thiophene ring. The molecular formula is , with a molecular weight of approximately 358.84 g/mol.

Target Interactions

Research indicates that compounds similar to this one may interact with various biological targets, including:

- Tubulin : Compounds in the azetidine family have shown potential as antimitotic agents by disrupting microtubule dynamics.

- Enzyme Inhibition : The sulfonamide group suggests potential inhibitory effects on enzymes like carbonic anhydrase and various kinases, which are crucial in cancer and inflammatory pathways .

Biochemical Pathways

The biological activity may involve several pathways:

- Antiproliferative Effects : Evidence suggests that related compounds exhibit significant antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antibacterial Activity : Compounds bearing similar structures have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

In Vitro Studies

In vitro studies have shown that the compound exhibits:

- Antimicrobial Activity : Effective against various bacterial strains, with IC50 values indicating significant potency.

- Cytotoxicity : Demonstrated cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

In Vivo Studies

Animal model studies are essential for confirming the efficacy and safety of the compound. Preliminary findings indicate:

- Antitumor Activity : In vivo tests have shown reduced tumor growth in models treated with the compound compared to controls.

- Safety Profile : Toxicity assessments reveal minimal adverse effects at therapeutic doses .

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

- Anticancer Activity

- Antimicrobial Screening

- Enzyme Inhibition

Table 1: Biological Activity Summary

Scientific Research Applications

Structural Overview

The compound is characterized by:

- An azetidine ring , which contributes to its cyclic structure.

- A sulfonyl group attached to a phenyl ring, enhancing its chemical reactivity.

- A thiophene moiety that may influence its biological interactions.

These components collectively contribute to the compound's potential as a pharmacological agent.

Anti-Cancer Properties

Research indicates that derivatives of quinazolinones, a class to which this compound may belong, exhibit significant anti-cancer activity. The presence of the sulfonyl group can enhance interactions with biological targets, potentially leading to the modulation of pathways involved in cancer progression.

Anti-Inflammatory Effects

Compounds with similar structural features have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. This suggests that (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone could be explored for its anti-inflammatory potential.

Antiviral Activity

Quinazolinone derivatives are also noted for their antiviral properties, particularly against HIV. The ability of such compounds to interfere with viral replication makes them candidates for further investigation in antiviral drug development.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group : Sulfonylation reactions using reagents like sulfonyl chlorides are employed.

- Coupling with Thiophene : The final step involves coupling the azetidine and thiophene moieties through condensation reactions.

Industrial Production

For large-scale production, optimization of these synthetic routes is crucial to ensure high yield and purity. Techniques such as catalysis and controlled reaction conditions are often utilized.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds in various fields:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Quinazolinone derivatives exhibit significant cytotoxic effects on cancer cell lines, suggesting potential for development as anti-cancer agents. |

| Anti-inflammatory Effects | Compounds with sulfonyl groups have shown efficacy in reducing inflammation markers in vitro. |

| Antiviral Properties | Similar structures have been effective against HIV, providing a basis for further exploration of this compound's antiviral capabilities. |

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound comprises three critical subunits:

- Azetidine ring functionalized with a 4-chlorophenyl sulfonyl group.

- Thiophene-cyclopentyl methanone moiety.

- Methanone bridge linking the azetidine and cyclopentyl-thiophene units.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests the following disconnections (Figure 1):

- Disconnection A : Cleavage of the methanone bridge yields azetidine sulfonyl chloride and 1-(thiophen-2-yl)cyclopentyl carboxylic acid.

- Disconnection B : The azetidine ring can be derived from cyclization of a β-amino alcohol precursor.

- Disconnection C : The cyclopentyl-thiophene unit may arise from Friedel-Crafts acylation or Grignard addition to a thiophene carbonyl intermediate.

Synthesis of Key Intermediates

Preparation of 3-((4-Chlorophenyl)sulfonyl)azetidine

Azetidine Ring Formation

The azetidine core is synthesized via a Staudinger reaction between a β-lactam and triphenylphosphine:

- β-Lactam precursor : N-(4-Chlorophenylsulfonyl)azetidin-2-one is prepared by cyclocondensation of 3-amino-1-propanol with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C.

- Ring opening and reduction : The β-lactam is treated with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield 3-((4-chlorophenyl)sulfonyl)azetidine.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride, DCM | DCM | 0°C → RT | 12 h | 78% |

| 2 | LiAlH4, THF | THF | Reflux | 4 h | 65% |

Synthesis of 1-(Thiophen-2-yl)cyclopentyl Methanone

Friedel-Crafts Acylation

A thiophene-directed Friedel-Crafts reaction installs the cyclopentyl group:

- Acylation : Thiophene-2-carbonyl chloride reacts with cyclopentylmagnesium bromide in dry diethyl ether.

- Workup : The intermediate is quenched with ammonium chloride and extracted with ethyl acetate.

Optimization Note : Using anhydrous FeCl₃ as a catalyst increases regioselectivity for the 2-position of thiophene.

Reaction Conditions :

| Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiophene-2-carbonyl chloride, cyclopentylMgBr | FeCl₃ | Diethyl ether | 0°C → RT | 72% |

Final Coupling Reaction

Acylation of Azetidine with Cyclopentyl-Thiophene Carboxylic Acid

The methanone bridge is formed via Schotten-Baumann acylation :

- Activation : 1-(Thiophen-2-yl)cyclopentyl carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : The acyl chloride reacts with 3-((4-chlorophenyl)sulfonyl)azetidine in the presence of triethylamine (TEA) in DCM.

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to azetidine minimizes diacylation byproducts.

- Solvent Choice : Dichloromethane outperforms THF due to better solubility of intermediates.

Reaction Conditions :

| Step | Reagents | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂ | – | Toluene | 80°C | 89% |

| 2 | TEA | DCM | 0°C → RT | 6 h | 68% |

Optimization and Troubleshooting

Yield Enhancement Strategies

Characterization and Analytical Data

Spectroscopic Properties

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between boronic ester-functionalized azetidine and bromothiophene derivatives offers a modular approach:

- Advantages : Tolerance for diverse substituents.

- Limitations : Requires expensive Pd catalysts and inert conditions.

Solid-Phase Synthesis

Immobilizing the azetidine core on Wang resin enables rapid diversification but suffers from lower overall yields (∼45%).

Q & A

Basic: What are the common synthetic routes for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1: Construction of the azetidine ring via cyclization reactions, often using halogenated intermediates (e.g., 3-bromoazetidine) .

- Step 2: Sulfonylation of the azetidine nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylazetidine core .

- Step 3: Coupling of the thiophene-cyclopentyl fragment via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the ketone group .

Critical Conditions: Temperature control (<0°C for sulfonylation), anhydrous solvents (e.g., THF or DCM), and inert atmospheres (N₂/Ar) are essential to minimize side reactions.

Basic: How is structural characterization performed for this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm connectivity of the azetidine, sulfonyl, and thiophene moieties. For example, the sulfonyl group deshields adjacent protons (δ 3.5–4.5 ppm for azetidine CH₂) .

- X-ray Crystallography: Resolves bond angles and dihedral stresses, particularly in the azetidine ring (typical bond angles: ~90° for four-membered rings) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₇ClNO₃S₂) .

Basic: What functional groups dictate its reactivity?

- Sulfonamide (R-SO₂-N): Participates in nucleophilic substitutions (e.g., with amines) and stabilizes intermediates via resonance .

- Azetidine Ring: Strain-driven reactivity (e.g., ring-opening under acidic conditions) .

- Thiophene-Cyclopentyl Methanone: Electron-rich thiophene enables electrophilic aromatic substitution (e.g., bromination) .

Advanced: How can reaction yields be optimized during sulfonylation?

- Design of Experiments (DoE): Vary molar ratios (e.g., 1:1.2 azetidine:sulfonyl chloride), solvents (polar aprotic vs. chlorinated), and bases (pyridine vs. DMAP) to identify optimal conditions .

- In Situ Monitoring: Use FTIR to track sulfonyl chloride consumption (disappearance of ~1370 cm⁻¹ S=O stretch) .

- Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Structural Analogues: Minor substituent changes (e.g., 4-Cl vs. 4-F phenyl) alter steric/electronic profiles .

- Assay Conditions: Buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration) affecting solubility .

Methodology: - Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.

- Molecular Docking: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Advanced: What strategies assess its interactions with biological targets?

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ/kₒff) to proteins like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

- Cellular Thermal Shift Assay (CETSA): Validate target engagement in live cells by monitoring protein thermal stability shifts .

Advanced: How to evaluate its metabolic stability in vitro?

- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening: Test against CYP3A4, 2D6, etc., using fluorogenic substrates (e.g., Vivid® assays) .

- Metabolite Identification: High-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Advanced: How to design SAR studies for analogues?

- Core Modifications: Replace azetidine with pyrrolidine (5-membered ring) to reduce ring strain and compare potency .

- Substituent Variations: Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance sulfonamide acidity .

- Bioisosteres: Substitute thiophene with furan or pyridine to modulate lipophilicity (logP) .

Advanced: What computational methods predict its physicochemical properties?

- QSPR Models: Estimate logP (e.g., XLogP3), solubility (Ali logS), and pKa (MarvinSuite) .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC bilayers) via GROMACS .

- Density Functional Theory (DFT): Calculate frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic attack on thiophene) .

Advanced: How to address stability issues during storage?

- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze degradants via UPLC-PDA .

- Stabilizers: Use antioxidants (BHT) or lyophilization for hygroscopic samples .

- Packaging: Store in amber vials under argon at -20°C to prevent sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.